"5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole" CAS number
"5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole" CAS number
An In-Depth Technical Guide to 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole
This guide provides a comprehensive technical overview of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, a halogen-rich heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physicochemical properties, plausible synthetic strategies, and its versatile applications as a building block in modern organic synthesis, grounded in established chemical principles.
Introduction and Strategic Importance
5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic importance of this specific molecule lies in its dense and differentiated halogenation.
The presence of three distinct functionalities—a trifluoromethyl group, a bromine atom, and an iodine atom—on the thiazole core makes it a highly valuable and versatile synthetic intermediate. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The differentially reactive C-I and C-Br bonds provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and regioselective introduction of molecular complexity. This positions the compound as a key starting material for the synthesis of highly substituted, multi-functionalized thiazole derivatives in fragment-based drug discovery and materials science.[1]
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole are summarized below.
| Property | Value | Source |
| CAS Number | 1935561-34-4 | [4][5][6] |
| Molecular Formula | C₄BrF₃INS | [4][7] |
| Molecular Weight | 357.92 g/mol | [7] |
| Canonical SMILES | C1(=C(SC(=N1)I)Br)C(F)(F)F | [7] |
| MDL Number | MFCD30730409 | [4] |
| Physical Form | Solid (presumed) |
Synthesis and Reactivity Insights
A logical retrosynthetic analysis suggests that a potential starting material would be 2-amino-4-(trifluoromethyl)-1,3-thiazole. The synthesis could then proceed through a two-step halogenation process:
-
Sandmeyer-type Iodination: The 2-amino group can be converted to an iodo group. This is a classic transformation where the amine is first diazotized with a nitrite source (e.g., NaNO₂) under acidic conditions, followed by the introduction of an iodide salt (e.g., KI or CuI). This selectively installs the iodine at the C2 position, which is generally more reactive in such substitutions.
-
Electrophilic Bromination: The subsequent introduction of the bromine atom at the C5 position can be achieved through electrophilic bromination. Reagents such as N-Bromosuccinimide (NBS) are effective for the bromination of electron-rich heterocyclic systems. The trifluoromethyl group at C4 is electron-withdrawing, which deactivates the ring slightly, but the C5 position remains the most nucleophilic site and is thus susceptible to electrophilic attack.
This proposed pathway is illustrated below.
Caption: Plausible synthesis of the target compound.
Application in Regioselective Cross-Coupling
The primary utility of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole in synthetic chemistry stems from the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position while leaving the C5 bromine intact for a subsequent, different coupling reaction. This orthogonality is highly desirable for building complex molecules in a controlled manner.
Common transformations include:
-
Suzuki Coupling: Introduction of aryl or vinyl groups.
-
Sonogashira Coupling: Introduction of terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Stille Coupling: Introduction of organotin-derived fragments.
The workflow below visualizes the strategic, sequential functionalization of the thiazole core.
Caption: Sequential functionalization via cross-coupling.
Exemplary Experimental Protocol: Selective Suzuki Coupling
This protocol describes a representative procedure for the selective Suzuki coupling at the C2 position, leveraging the higher reactivity of the iodo substituent.
Objective: To synthesize 5-Bromo-2-phenyl-4-(trifluoromethyl)-1,3-thiazole.
Materials:
-
5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of dioxane. Add this catalyst mixture to the main reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-phenyl-4-(trifluoromethyl)-1,3-thiazole.
Rationale for Choices:
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a robust and common choice for Suzuki couplings. The phosphine ligand stabilizes the palladium catalyst.
-
Base and Solvent: Potassium carbonate is a standard inorganic base used to activate the boronic acid. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are essential.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its integrity.
References
-
National Center for Biotechnology Information. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?". PubMed Central. [Link]
-
MDPI. "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking". Molecules. [Link]
-
Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
-
National Center for Biotechnology Information. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines". PubMed. [Link]
-
A review on thiazole based compounds and it's pharmacological activities. A review on thiazole based compounds and it's pharmacological activities. [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. 5-bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole | 1935561-34-4 [chemicalbook.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole | 1935561-34-4 | KCD56134 [biosynth.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
